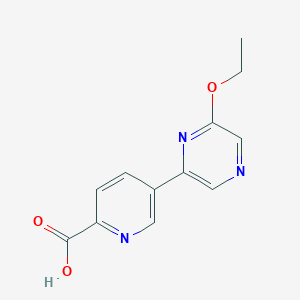
5-(6-Ethoxypyrazin-2-yl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid: is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridinecarboxylic acid core with an ethoxy-substituted pyrazinyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazinyl Intermediate: The synthesis begins with the preparation of the 6-ethoxy-2-pyrazinyl intermediate. This can be achieved through the reaction of ethoxyamine with a suitable pyrazine derivative under controlled conditions.
Coupling with Pyridinecarboxylic Acid: The pyrazinyl intermediate is then coupled with 2-pyridinecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, automated systems, and continuous flow processes are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(6-Methoxy-2-pyrazinyl)-2-pyridinecarboxylic acid
- 5-(6-Chloro-2-pyrazinyl)-2-pyridinecarboxylic acid
- 5-(6-Methyl-2-pyrazinyl)-2-pyridinecarboxylic acid
Uniqueness
5-(6-Ethoxy-2-pyrazinyl)-2-pyridinecarboxylic acid stands out due to its ethoxy group, which can influence its chemical reactivity, solubility, and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C12H11N3O3 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-11-7-13-6-10(15-11)8-3-4-9(12(16)17)14-5-8/h3-7H,2H2,1H3,(H,16,17) |
InChI Key |
BGJKCHQEFFAWBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CN=C1)C2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


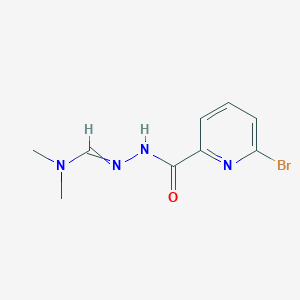

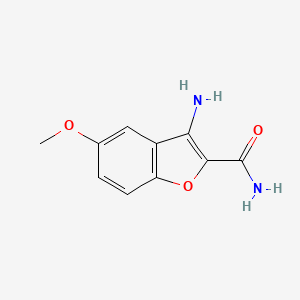
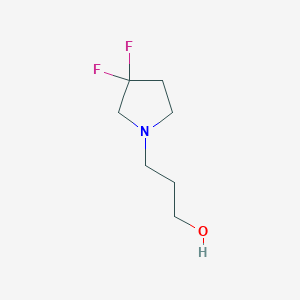
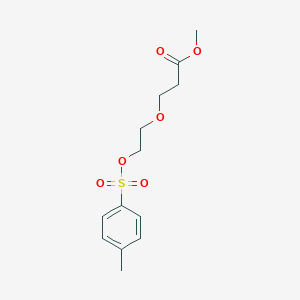
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)
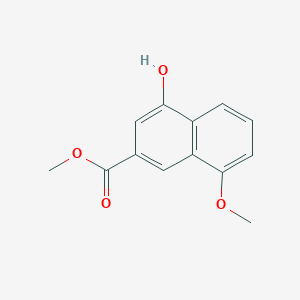
![Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13925750.png)
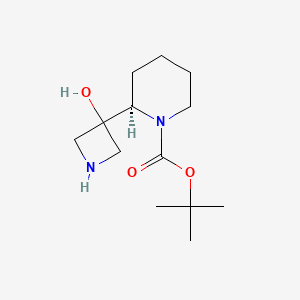
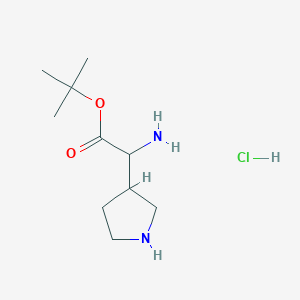
![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)
![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)
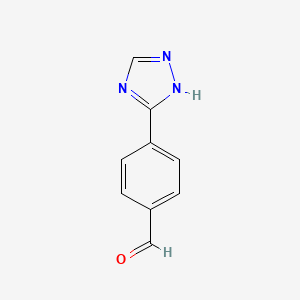
![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
